![molecular formula C8H3F5O B2896490 2,5-Difluoro-4-(trifluoromethyl)benzaldehyde CAS No. 134099-33-5](/img/structure/B2896490.png)
2,5-Difluoro-4-(trifluoromethyl)benzaldehyde
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Overview
Description
2,5-Difluoro-4-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 134099-33-5 . It has a molecular weight of 210.1 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2,5-Difluoro-4-(trifluoromethyl)benzaldehyde is represented by the InChI code: 1S/C8H3F5O/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14/h1-3H . This indicates that the molecule consists of 8 carbon atoms, 3 hydrogen atoms, 5 fluorine atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
2,5-Difluoro-4-(trifluoromethyl)benzaldehyde is a liquid at room temperature . It has a density of 1.4±0.1 g/cm^3 . Its boiling point is 187.1±40.0 °C at 760 mmHg . The vapour pressure is 0.6±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.3±3.0 kJ/mol . The flash point is 68.7±21.5 °C . The index of refraction is 1.459 .Scientific Research Applications
1. Synthesis and Fluorescence in Polymer Chemistry
2,5-Difluoro-4-(trifluoromethyl)benzaldehyde is used in the synthesis of highly fluorescent polymers. For example, it contributed to the formation of novel phenylene vinylene-bistrifluorovinyl ether monomers, which after cyclopolymerization, resulted in polymers with moderate molecular weight, excellent thermal stability, and high fluorescence in both solution and thin film form (Neilson et al., 2008).
2. Catalysis in Organic Reactions
This compound plays a role in catalysis, particularly in environmentally friendly chemical reactions. For instance, metal-organic frameworks (MOFs) involving derivatives of this compound showed effectiveness in benzyl alcohol oxidation to benzaldehyde, demonstrating good activity and recyclability (Paul et al., 2020).
3. Carbon Dioxide Adsorption
In environmental applications, derivatives of 2,5-Difluoro-4-(trifluoromethyl)benzaldehyde were used in the synthesis of microporous polyaminal networks. These networks showed increased surface areas and high CO2 adsorption capacities, indicating potential for environmental remediation efforts (Li et al., 2016).
4. Sensing Platform for Water in Organic Solvent
Another application is in the development of sensing platforms. Covalent organic frameworks (COFs) formed from this compound showed rapid and significant fluorescence response to water content in various organic solvents, highlighting its potential in detecting water in these environments (Chen et al., 2020).
5. Support Material for Nanoparticles
2,5-Difluoro-4-(trifluoromethyl)benzaldehyde derivatives have been used to create support materials for nanoparticles. For instance, a covalent organic framework was used as a support for Ru nanoparticles, facilitating one-pot tandem synthesis of imine products from benzyl alcohols and amines under solvent-free conditions (Chen et al., 2018).
Safety and Hazards
2,5-Difluoro-4-(trifluoromethyl)benzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure). The target organ is the respiratory system .
Mechanism of Action
Target of Action
It’s known that benzaldehyde derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that benzaldehyde derivatives can interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation .
Biochemical Pathways
Benzaldehyde derivatives are often involved in a wide range of biochemical pathways, potentially affecting cellular processes like signal transduction, metabolism, and gene expression .
Pharmacokinetics
Similar compounds are generally well-absorbed, widely distributed, metabolized by liver enzymes, and excreted via the kidneys .
Result of Action
Benzaldehyde derivatives can have a wide range of effects, from modulating enzyme activity to altering cellular signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,5-Difluoro-4-(trifluoromethyl)benzaldehyde. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity .
properties
IUPAC Name |
2,5-difluoro-4-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRSPLYHKGFMBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-4-(trifluoromethyl)benzaldehyde | |
CAS RN |
134099-33-5 |
Source
|
Record name | 2,5-difluoro-4-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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